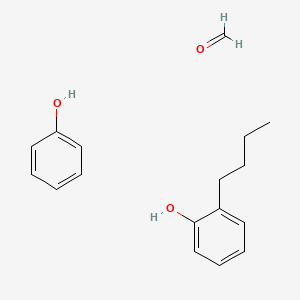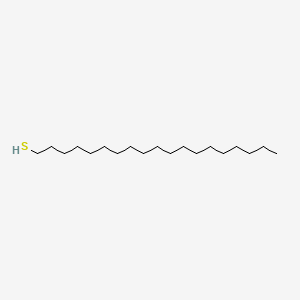
1-Nonadecanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonadecanethiol is an organic compound with the molecular formula C19H40S . It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nonadecanethiol can be synthesized through several methods. One common approach involves the reaction of nonadecane with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the direct thiolation of nonadecane using hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale thiolation processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nonadecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Nonadecane.
Substitution: Various substituted thiols.
Wissenschaftliche Forschungsanwendungen
1-Nonadecanethiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Nonadecanethiol involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction is crucial for the formation of self-assembled monolayers, which are highly ordered structures that can modify surface properties. The thiol group can also participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanethiol (C16H34S): Similar in structure but with a shorter alkyl chain.
Decane-1-thiol (C10H22S): Another thiol with a shorter chain, used in similar applications but with different physical properties.
Uniqueness: 1-Nonadecanethiol’s longer alkyl chain provides it with unique hydrophobic properties, making it particularly useful in applications requiring long-chain thiols. Its ability to form highly ordered monolayers on metal surfaces distinguishes it from shorter-chain thiols .
Eigenschaften
CAS-Nummer |
53193-23-0 |
|---|---|
Molekularformel |
C19H40S |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
nonadecane-1-thiol |
InChI |
InChI=1S/C19H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
YNESSCJHABBEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
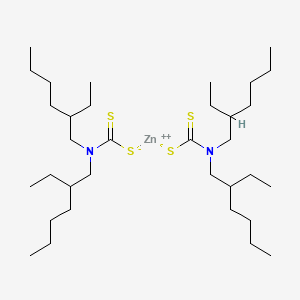
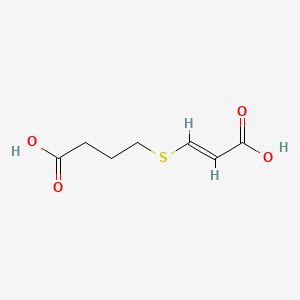

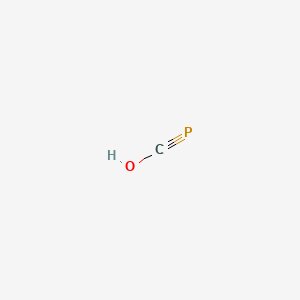
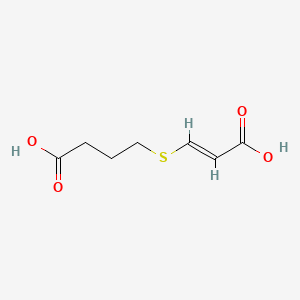
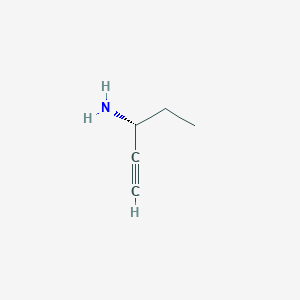
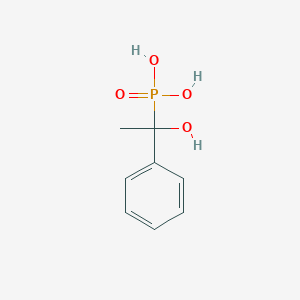
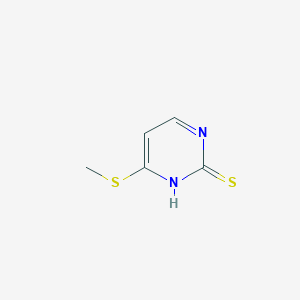
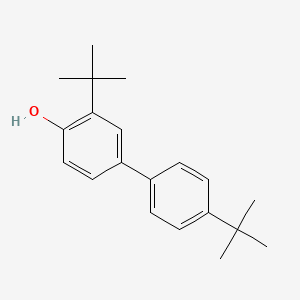
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
